![molecular formula C14H22N4O2 B3810090 N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide](/img/structure/B3810090.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide
Overview
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic effects. TQ belongs to the class of quinazoline derivatives and has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide exerts its effects through various mechanisms of action. In cancer cells, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in cancer cell proliferation and survival. In addition, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been shown to induce apoptosis in cancer cells through the activation of caspases. Inflammation is also reduced by N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide through the inhibition of the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide's neuroprotective effects are thought to be due to its antioxidant properties and its ability to modulate neurotransmitter release.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been shown to inhibit cell proliferation and induce apoptosis. In animal models, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been shown to reduce tumor growth and metastasis. In addition, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been shown to reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide's neuroprotective effects have also been demonstrated in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that its purity and concentration can be controlled. It is also stable and has a long shelf life. However, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide's solubility in water is limited, which can make it difficult to use in certain experiments. In addition, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide's mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide. In cancer research, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide's potential as a cancer therapy needs to be further explored in clinical trials. In addition, the mechanisms of N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide's anti-inflammatory and neuroprotective effects need to be further elucidated. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's needs to be further explored in animal models and clinical trials. Finally, the development of more efficient synthesis methods for N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide could lead to its wider use in research and potential therapeutic applications.
Conclusion
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic effects. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide's mechanism of action is not fully understood, but it has been shown to inhibit cancer cell proliferation, reduce inflammation, and have neuroprotective effects. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has several advantages for use in lab experiments, but its solubility in water is limited. Future research on N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide should focus on its potential as a cancer therapy, its mechanisms of action, and its potential as a treatment for neurodegenerative diseases.
Scientific Research Applications
N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been extensively studied for its potential therapeutic effects in various fields of medicine. In cancer research, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has been studied for its anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methoxypropanamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-methoxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-18(2)14-15-9-10-11(5-4-6-12(10)17-14)16-13(19)7-8-20-3/h9,11H,4-8H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBSDQUNZSYHLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)CCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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